REACTION_CXSMILES
|
[CH2:1]([CH:11]([C:17]([O-:19])=O)[C:12]([O:14]CC)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:20][CH2:21][CH2:22][NH:23][CH2:24][CH2:25][NH2:26]>C(O)C>[CH2:1]([CH:11]1[C:12](=[O:14])[NH:26][CH2:25][CH2:24][NH:23][CH2:22][CH2:21][NH:20][C:17]1=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
ethyl α-decylmalonate
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C(C(=O)OCC)C(=O)[O-]
|
Name
|
|
Quantity
|
7.74 g
|
Type
|
reactant
|
Smiles
|
NCCNCCN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 42 days
|
Duration
|
42 d
|
Type
|
WAIT
|
Details
|
During this period two ml aliquotes of solution
|
Type
|
CUSTOM
|
Details
|
were removed by hyperdermic syringe on days 7,15,22, and 37 for NMR analysis
|
Type
|
CUSTOM
|
Details
|
the completeness of the reaction
|
Type
|
CUSTOM
|
Details
|
After termination of the reflux, the ethanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product recrystallized from cold acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)C1C(NCCNCCNC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |